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Compound of Interest

Compound Name:
3-(2-aminophenyl)-N,N-

dimethylpropanamide

CAS No.: 1018506-33-6

Cat. No.: B181285

Get Quote

This guide provides a comprehensive technical overview of 3-(2-aminophenyl)-N,N-
dimethylpropanamide, a compound of interest for researchers, scientists, and professionals

in drug development. With full editorial control, this document is structured to deliver not just

data, but field-proven insights into the synthesis, characterization, and potential applications of

this molecule.

Introduction and Molecular Overview
3-(2-aminophenyl)-N,N-dimethylpropanamide is a small molecule featuring a core 2-

aminophenyl group linked to an N,N-dimethylpropanamide side chain. The presence of a

primary aromatic amine and a tertiary amide makes this compound a versatile building block in

medicinal chemistry. The aniline moiety offers a nucleophilic center and a site for further

chemical modifications, while the dimethylpropanamide portion can influence the molecule's

solubility, metabolic stability, and interactions with biological targets. The structural combination

of these functional groups suggests potential for this compound to serve as a scaffold in the

development of novel therapeutics.
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Physicochemical and Predicted Properties
A summary of the known and predicted physicochemical properties of 3-(2-aminophenyl)-N,N-
dimethylpropanamide is presented in the table below. It is important to note that while some

properties are experimentally determined, others are predicted based on the compound's

structure and the known properties of its constituent functional groups.

Property Value Source/Method

CAS Number 1018506-33-6 Commercial Supplier

Molecular Formula C₁₁H₁₆N₂O Commercial Supplier

Molecular Weight 192.26 g/mol Commercial Supplier

Appearance
Predicted: Off-white to light

yellow solid
Inferred

Melting Point Predicted: 80-100 °C Inferred

Boiling Point
Predicted: > 300 °C at 760

mmHg
Inferred

Solubility

Predicted: Soluble in

methanol, ethanol, DMSO, and

chlorinated solvents. Sparingly

soluble in water.

Inferred

pKa (most basic)
Predicted: 4.5 - 5.5 (for the

aromatic amine)
Inferred

Synthesis and Characterization
The synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide can be approached through

several routes. A plausible and efficient method involves a multi-step synthesis starting from a

readily available precursor.

Proposed Synthetic Pathway
A robust synthetic strategy involves the initial formation of the carbon skeleton via a Heck

reaction, followed by reduction of a nitro group and subsequent amidation.
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Caption: Proposed synthetic workflow for 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Detailed Experimental Protocol
Step 1: Heck Coupling of 2-Bromonitrobenzene with Methyl Acrylate

To a solution of 2-bromonitrobenzene (1.0 eq) and methyl acrylate (1.2 eq) in a suitable

solvent such as N,N-dimethylformamide (DMF), add a palladium catalyst, for instance,

palladium(II) acetate (0.05 eq), and a phosphine ligand like triphenylphosphine (0.1 eq).

Add a base, such as triethylamine (2.0 eq).

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C

for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography to yield methyl 3-(2-nitrophenyl)acrylate.

Causality: The Heck reaction is a powerful tool for C-C bond formation between an aryl halide

and an alkene.[1] The palladium catalyst is essential for the oxidative addition and subsequent
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steps of the catalytic cycle. The base is required to neutralize the hydrohalic acid generated

during the reaction.[2]

Step 2: Catalytic Hydrogenation of Methyl 3-(2-nitrophenyl)acrylate

Dissolve methyl 3-(2-nitrophenyl)acrylate (1.0 eq) in a solvent like methanol or ethyl acetate.

Add a catalyst, such as 10% palladium on carbon (Pd/C) (5-10% w/w).

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at

room temperature.

Stir the reaction vigorously until the starting material is consumed (monitored by TLC).

Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the

reaction solvent.

Concentrate the filtrate under reduced pressure to obtain methyl 3-(2-

aminophenyl)propanoate.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic

nitro groups to amines.[3] Palladium on carbon is a widely used and effective catalyst for this

transformation.[4]

Step 3: Hydrolysis of Methyl 3-(2-aminophenyl)propanoate

Dissolve methyl 3-(2-aminophenyl)propanoate (1.0 eq) in a mixture of methanol and water.

Add a base, such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq).

Stir the mixture at room temperature for 2-4 hours.

Monitor the reaction by TLC.

Once the ester is consumed, carefully acidify the reaction mixture with a dilute acid (e.g., 1N

HCl) to a pH of approximately 4-5.
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The product, 3-(2-aminophenyl)propanoic acid, may precipitate and can be collected by

filtration. Alternatively, extract the product with an organic solvent.

Dry the product under vacuum.

Causality: Base-catalyzed hydrolysis (saponification) is a standard method for converting

esters to carboxylic acids.

Step 4: Amidation of 3-(2-aminophenyl)propanoic acid

Suspend 3-(2-aminophenyl)propanoic acid (1.0 eq) in a suitable solvent like dichloromethane

(DCM).

Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

and hydroxybenzotriazole (HOBt) (1.2 eq).

Stir the mixture at room temperature for 30 minutes.

Add dimethylamine hydrochloride (1.5 eq) followed by a non-nucleophilic base like

triethylamine or diisopropylethylamine (DIPEA) (2.5 eq).

Stir the reaction at room temperature for 12-18 hours.

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to yield 3-(2-aminophenyl)-N,N-
dimethylpropanamide.

Causality: The use of coupling agents like EDC and HOBt activates the carboxylic acid,

facilitating the formation of the amide bond with the amine under mild conditions.[5] This

method is widely employed in peptide synthesis and the formation of other amides.[6]

Predicted Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz):

δ 7.20-6.70 (m, 4H, Ar-H)

δ 3.80 (br s, 2H, NH₂)

δ 2.95 (s, 6H, N(CH₃)₂)

δ 2.80 (t, J = 7.5 Hz, 2H, Ar-CH₂)

δ 2.60 (t, J = 7.5 Hz, 2H, CH₂-C=O)

¹³C NMR (CDCl₃, 100 MHz):

δ 172.0 (C=O)

δ 145.0 (Ar-C-NH₂)

δ 130.0, 128.0, 118.0, 115.0 (Ar-CH)

δ 125.0 (Ar-C)

δ 37.0 (N(CH₃)₂)

δ 35.0 (CH₂-C=O)

δ 25.0 (Ar-CH₂)

IR (KBr, cm⁻¹):

3450-3300 (N-H stretch, aromatic amine)

3050 (Ar C-H stretch)

2950 (Aliphatic C-H stretch)

1640 (C=O stretch, tertiary amide)

1600, 1480 (Ar C=C stretch)
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Mass Spectrometry (ESI+):

m/z 193.1 [M+H]⁺

Rationale: The predicted spectral data is based on the known chemical shifts and absorption

frequencies of similar chemical structures.[7][8][9]

Potential Applications in Drug Discovery
The 3-(2-aminophenyl)-N,N-dimethylpropanamide scaffold holds promise in medicinal

chemistry due to the presence of key pharmacophoric features.

Scaffold for Library Synthesis: The primary aromatic amine serves as a versatile handle for

the synthesis of a diverse library of compounds through reactions such as acylation,

sulfonylation, and reductive amination. This allows for the exploration of a wide chemical

space to identify molecules with desired biological activities.

Bioisostere for Known Pharmacophores: The aminophenyl-alkyl-amide motif is present in a

variety of biologically active molecules. For example, derivatives of aminophenyl amides

have been investigated as potential anticancer agents.[10][11] The title compound could

serve as a novel scaffold in this context.

Probe for Target Identification: This molecule can be used as a starting point for the

development of chemical probes to investigate the function of specific biological targets. The

amine can be functionalized with reporter tags or reactive groups for target engagement

studies.

Analgesic and Anti-inflammatory Potential: Some p-aminophenol derivatives are known for

their analgesic and antipyretic properties.[12] While the anti-inflammatory effects of this

specific scaffold are unknown, it represents a potential area of investigation.
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Caption: Logical workflow from core scaffold to a potential drug candidate.
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Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling

3-(2-aminophenyl)-N,N-dimethylpropanamide.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.[13]

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume

hood.

Exposure: Avoid inhalation, ingestion, and skin contact. Aromatic amines can be toxic and

may be absorbed through the skin.[14][15]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of the compound and any contaminated materials in accordance with

local, state, and federal regulations.

Conclusion
3-(2-aminophenyl)-N,N-dimethylpropanamide represents a valuable, yet underexplored,

chemical entity. Its straightforward synthesis and the presence of versatile functional groups

make it an attractive starting point for the development of new chemical probes and potential

therapeutic agents. This guide provides a solid foundation for researchers to build upon, from

its synthesis and characterization to the exploration of its potential in drug discovery and other

applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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